3-(Pyridin-2-ylmethoxy)phenylboronic acid
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Overview
Description
Synthesis Analysis
The synthesis of 3-(Pyridin-2-ylmethoxy)phenylboronic acid can be achieved through Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12BNO3/c15-13(16)10-4-3-6-12(8-10)17-9-11-5-1-2-7-14-11/h1-8,15-16H,9H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key process in the chemical reactions involving this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical and Chemical Properties Analysis
This compound has a molecular weight of 229.04 . It is stored in a freezer to maintain its stability .Scientific Research Applications
Synthesis and Characterization
3-(Pyridin-2-ylmethoxy)phenylboronic acid plays a crucial role in the synthesis and characterization of various chemical compounds. For instance, it has been utilized in the synthesis of pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoates, highlighting its importance in creating complex molecules through esterification and etherification reactions (Wang Xiu-jian, 2009). Additionally, its application in the Gomberg-Bachmann coupling and boronic acidification reactions has facilitated the synthesis of phosphorescent ligands, further demonstrating its versatility in chemical synthesis (Gao Xi-cun, 2010).
Coordination Chemistry
The compound is significant in coordination chemistry, where it has been used to synthesize and study metal coordination compounds. Its bifunctional nature enables the development of complex molecules with potential applications in various fields, including materials science and catalysis (M. Chakravarty et al., 2012).
Catalysis
In catalysis, this compound has been shown to enhance the efficiency of palladium-catalyzed Suzuki–Miyaura coupling reactions. Its role in facilitating these reactions underscores its value in organic synthesis, particularly in the formation of bi- and teraryls, which are foundational structures in many pharmaceuticals and organic materials (O. Prakash et al., 2015).
Luminescent Materials
Moreover, this compound contributes to the development of luminescent materials. The synthesis of coordination polymers with this compound can lead to structures with unique photophysical properties, opening avenues for their use in sensing, imaging, and light-emitting devices (Lian-Jie Li et al., 2011).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been synthesized for antiosteoclast activity. This application demonstrates its potential in the development of therapeutic agents for diseases affecting bone density and strength (G. S. Reddy et al., 2012).
Mechanism of Action
The mechanism of action in the Suzuki–Miyaura coupling involves two main steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Safety and Hazards
The safety data sheet (SDS) for 3-(Pyridin-2-ylmethoxy)phenylboronic acid provides important information about the potential hazards of the compound . It is recommended to use personal protective equipment as required and ensure adequate ventilation when handling the compound . The compound should not be released into the environment .
Properties
IUPAC Name |
[3-(pyridin-2-ylmethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO3/c15-13(16)10-4-3-6-12(8-10)17-9-11-5-1-2-7-14-11/h1-8,15-16H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDYAVCTOHBQAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2=CC=CC=N2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655557 |
Source
|
Record name | {3-[(Pyridin-2-yl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-50-6 |
Source
|
Record name | {3-[(Pyridin-2-yl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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